Uracil, 1-allyl-3-ethyl-5-propyl-
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Overview
Description
Uracil, 1-allyl-3-ethyl-5-propyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 1-allyl-3-ethyl-5-propyl-, typically involves the alkylation of uracil at specific positions. One common method is the microwave-assisted N-allylation of uracil, which uses allyl bromide as the alkylating agent. This method is efficient, providing high yields and short reaction times . The reaction is carried out in a homogeneous system using sodium methylsulfinylmethylide in DMSO as the deprotonating agent .
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The specific conditions for the industrial production of Uracil, 1-allyl-3-ethyl-5-propyl- would depend on the desired purity and yield, as well as the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-allyl-3-ethyl-5-propyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides for alkylation reactions and acyl chlorides for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Uracil, 1-allyl-3-ethyl-5-propyl- could yield hydroxylated derivatives, while reduction could yield fully saturated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of nucleic acid interactions and enzyme activity.
Medicine: It may have potential as an antiviral or anticancer agent, similar to other uracil derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Uracil, 1-allyl-3-ethyl-5-propyl- would depend on its specific interactions with biological targets. For example, if it acts as an antiviral agent, it may inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-Allyl-3-methyluracil
- 1-Allyl-5-methyluracil
- 1-Allyl-6-methyluracil
Uniqueness
Uracil, 1-allyl-3-ethyl-5-propyl- is unique due to the specific combination of allyl, ethyl, and propyl groups attached to the uracil ring.
Properties
CAS No. |
21667-26-5 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O2/c1-4-7-10-9-13(8-5-2)12(16)14(6-3)11(10)15/h5,9H,2,4,6-8H2,1,3H3 |
InChI Key |
JNMBGUGJRUVDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(C(=O)N(C1=O)CC)CC=C |
Origin of Product |
United States |
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